



Application Notes and Protocols: Radiolabeling of AZD1283 with Carbon-11

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the radiolabeling of **AZD1283** with Carbon-11 ([¹¹C]**AZD1283**), a potent P2Y12 receptor antagonist, for use as a Positron Emission Tomography (PET) radiotracer.[1][2][3] **AZD1283** is under investigation for its potential in imaging neuroinflammation and thromboembolic disorders.[1][3] The P2Y12 receptor is a key player in platelet activation and is also expressed on microglia in the central nervous system, making it a valuable target for molecular imaging.[1][2][4]

Quantitative Data Summary

The following table summarizes the key quantitative data from the radiosynthesis of [11C]AZD1283.



Parameter	Value	Reference
Activity	12.69 ± 10.64 mCi	[1][2]
Chemical Purity	>99%	[1]
Radiochemical Purity	>99%	[1][2]
Molar Activity	1142.84 ± 504.73 mCi/μmol	[1][2]
In Vitro Stability (in formulation)	>99% intact after 90 min	[1][2]
In Vitro Stability (in human serum)	>99% intact after 60 min	[1][2]

Experimental Protocols Production of [11C]CO2

[11 C]CO₂ is produced via the 14 N(p, α) 11 C nuclear reaction in a cyclotron.[1]

Synthesis of [11C]HCN

The synthesized [¹¹C]CO² is converted to [¹¹C]HCN, a common precursor for Carbon-11 radiolabeling.[1]

Radiosynthesis of [11C]AZD1283

[11C]**AZD1283** is synthesized via a palladium-catalyzed cross-coupling reaction.[1] The key steps are as follows:

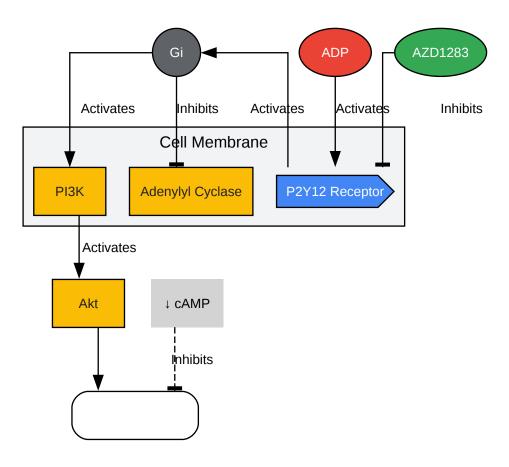
- Precursor Preparation: A brominated precursor of AZD1283 is required for the cyanation reaction.[1]
- Cyanation Reaction: The brominated precursor is reacted with [11C]HCN in the presence of a palladium catalyst.[1]
- Purification: The crude product is purified using analytical High-Performance Liquid Chromatography (HPLC).[1][2]



• Formulation: The purified [11C]**AZD1283** is trapped on a C18 plus light sep-pak and reformulated in a solution of saline and ethanol, making it suitable for in vivo administration. [1]

Visualizations P2Y12 Receptor Signaling Pathway

AZD1283 is an antagonist of the P2Y12 receptor (P2Y12R).[3][5] The binding of its natural ligand, adenosine diphosphate (ADP), to the P2Y12R, a G-protein coupled receptor (GPCR), initiates a signaling cascade that plays a central role in platelet activation and aggregation.[4][6] [7] This pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the activation of phosphoinositide 3-kinase (PI3K).[4][6][7]



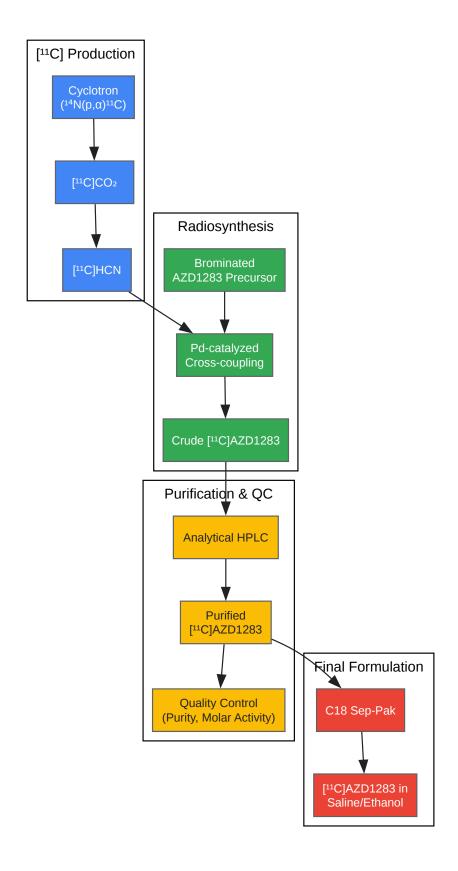
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Caption: P2Y12 receptor signaling pathway and the inhibitory action of AZD1283.

Experimental Workflow for [11C]AZD1283 Radiosynthesis



The following diagram illustrates the key steps in the production and quality control of $[^{11}C]$ AZD1283.





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Caption: Workflow for the radiosynthesis and formulation of [11C]AZD1283.

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- To cite this document: BenchChem. [Application Notes and Protocols: Radiolabeling of AZD1283 with Carbon-11]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665933#radiolabeling-of-azd1283-with-carbon-11]

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